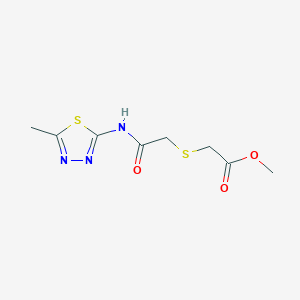

Methyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

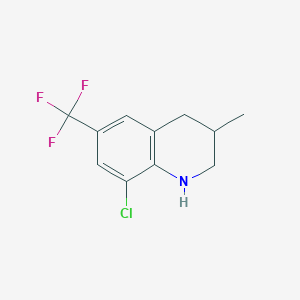

“Methyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate” is a complex organic compound. It contains a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic compound with three heteroatoms . This compound is likely to be used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the compound 4-methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin was synthesized via a two-step protocol. The initial synthesis involved the reagent 2-((2-chloroethyl)thio)-5-methyl-1,3,4-thiadiazole, followed by alkylation of 7-mercapto-4-methylcoumarin .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using 1D and 2D NMR experiments and confirmed by single-crystal XRD . The exact structure of “Methyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate” would need to be confirmed using similar techniques.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 5-Methyl-1,3,4-thiadiazole-2-thiol has a melting point of 188-189 °C and is soluble in chloroform . The exact properties of “Methyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate” would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen

Synthesis of Coumarin Derivatives

The compound is used in the synthesis of 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin . This compound is obtained in good yield via a two-step protocol, which involves the initial synthesis of the reagent 2-((2-chloroethyl)thio)-5-methyl-1,3,4-thiadiazole followed by alkylation of 7-mercapto-4-methylcoumarin .

Fluorescent Probes

Coumarin derivatives, such as the one synthesized using this compound, have found broad applications as fluorescent probes . These probes are used in various fields, including biology and chemistry, for the detection and measurement of various substances .

Food Additives

Some coumarin derivatives are used as food additives . They are used to enhance the flavor and aroma of various food products .

Polymer Chemistry

Coumarin derivatives are also used in polymer chemistry . They can be incorporated into polymers to impart certain desirable properties, such as fluorescence .

Anticancer Agents

Thiadiazole derivatives, including those synthesized using this compound, have shown anticancer activities . They have demonstrated efficacy across various cancer models .

Antimicrobial Agents

Thiadiazole derivatives also have antimicrobial properties . They can be used to combat various bacterial and fungal infections .

Synthesis of Glucoside Derivatives

The compound can be used in the synthesis of novel 1,3,4-thiadiazole derivatives of glucosides . These glucoside derivatives can have various biological activities .

Antiepileptic Agents

Some thiadiazole derivatives have shown antiepileptic properties . They can be used in the treatment of epilepsy .

Safety and Hazards

The safety and hazards associated with similar compounds have been documented. For instance, 5-Methyl-1,3,4-thiadiazole-2-thiol is classified as an eye irritant, skin irritant, and may cause respiratory irritation . The exact safety and hazards of “Methyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate” would need to be assessed following standard safety testing protocols.

Wirkmechanismus

Target of Action

Compounds with a 1,3,4-thiadiazole unit, such as this one, have been found to exhibit various bioactivities, including anticancer, antimicrobial, and antiepileptic properties .

Mode of Action

It is known that the 1,3,4-thiadiazole unit is a five-membered heterocyclic compound with three heteroatoms, which exists as a structural subunit in a number of bioactive compounds .

Biochemical Pathways

Compounds with a 1,3,4-thiadiazole unit have been shown to interact with various biochemical pathways, leading to their diverse bioactivity profiles .

Result of Action

Compounds with a 1,3,4-thiadiazole unit have been shown to exhibit various bioactivities, including anticancer, antimicrobial, and antiepileptic properties .

Eigenschaften

IUPAC Name |

methyl 2-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S2/c1-5-10-11-8(16-5)9-6(12)3-15-4-7(13)14-2/h3-4H2,1-2H3,(H,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHTXKMHCDHMEFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Hydroxy-propylamino)-methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B2443491.png)

![Methyl 6-benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2443492.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-bis[(3-methoxyphenyl)methyl]propanediamide](/img/structure/B2443498.png)

![(E)-N-[3-(2-Oxoazetidin-1-yl)phenyl]-3-phenylsulfanylprop-2-enamide](/img/structure/B2443499.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2443500.png)

![6-cyclopropyl-3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2443502.png)

![4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B2443504.png)

![2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2443505.png)

![1-(3,5-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B2443510.png)